Diethylene Glycol Bis(p-toluenesulfonate)

概述

描述

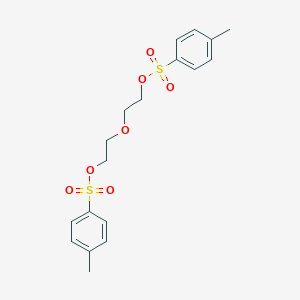

Diethylene Glycol Bis(p-toluenesulfonate) is a chemical compound with the molecular formula C18H22O7S2 and a molecular weight of 414.49 g/mol . This compound is commonly used as a reagent in organic synthesis, particularly in the formation of various macrocyclic compounds and as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .

准备方法

Diethylene Glycol Bis(p-toluenesulfonate) can be synthesized through the reaction of diethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:

Reaction Setup: Diethylene glycol is dissolved in an appropriate solvent, such as dichloromethane.

Addition of Reagents:

p-Toluenesulfonyl chloride is added to the solution, followed by the addition of pyridine as a base.Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

Workup: The reaction mixture is then washed with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.

化学反应分析

Diethylene Glycol Bis(p-toluenesulfonate) undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosylate groups in Diethylene Glycol Bis(p-toluenesulfonate) are excellent leaving groups, making it suitable for nucleophilic substitution reactions.

Condensation Reactions: It is used in the synthesis of macrocyclic compounds through condensation reactions with diols or diamines.

Reduction: The compound can be reduced to form diethylene glycol derivatives.

科学研究应用

Applications Overview

-

Synthesis of Macrocyclic Compounds

- DEGBS is employed in the synthesis of various macrocyclic compounds, including crown ethers and rotaxanes. Its ability to form stable ether linkages makes it an ideal candidate for creating complex cyclic structures.

-

Organic Synthesis

- It serves as a tosylating agent, facilitating the introduction of tosyl groups into organic molecules, which can enhance their reactivity and solubility.

-

Polymer Chemistry

- DEGBS is utilized in the production of polymeric materials where it acts as a cross-linking agent, improving the mechanical properties of polymers.

-

Bioconjugation Techniques

- In biochemistry, DEGBS is used for labeling biomolecules, enabling the study of protein interactions and cellular processes.

Synthesis of Crown Ethers

A notable study involved the use of DEGBS in synthesizing bis(dibenzosulfoxo)-27,30,35,38-tetramethyl-24-crown-6. The synthesis was achieved through a reaction involving DEGBS and dibenzosulfoxide under controlled conditions, yielding high purity products suitable for further applications in ion transport studies .

Development of Rotaxanes

In a recent publication, researchers demonstrated the synthesis of handcuff rotaxanes using DEGBS as a key intermediate. The process involved threading an axle through macrocyclic rings formed from phenolic compounds and DEGBS. This method resulted in a successful yield of 67% for the target compound after purification .

作用机制

The mechanism of action of Diethylene Glycol Bis(p-toluenesulfonate) primarily involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins within cells.

相似化合物的比较

Diethylene Glycol Bis(p-toluenesulfonate) can be compared with other similar compounds, such as:

Ethylene Glycol Bis(p-toluenesulfonate): This compound has a similar structure but with a shorter ethylene glycol chain.

Triethylene Glycol Bis(p-toluenesulfonate): This compound has a longer triethylene glycol chain, providing different solubility and reactivity properties.

Polyethylene Glycol Bis(p-toluenesulfonate): This compound contains a polyethylene glycol chain, offering increased flexibility and solubility in aqueous media.

Diethylene Glycol Bis(p-toluenesulfonate) is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity, making it a versatile reagent in various chemical and biological applications .

生物活性

Diethylene glycol bis(p-toluenesulfonate) (DEGBS) is a compound that has garnered attention in the field of medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of DEGBS, its applications in drug development, and relevant research findings.

- Molecular Formula : C₁₈H₂₂O₇S₂

- Molecular Weight : 414.493 g/mol

- Density : 1.3 g/cm³

- Melting Point : 87-89 °C

- Boiling Point : 581.2 °C

- Flash Point : 305.3 °C

These properties indicate that DEGBS is a stable compound under standard laboratory conditions, making it suitable for various applications in biochemistry and pharmacology.

DEGBS serves primarily as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that harness the ubiquitin-proteasome system to selectively degrade target proteins within cells. The mechanism involves:

- Binding to Target Protein : One end of the PROTAC binds to a specific target protein.

- Recruitment of E3 Ligase : The other end binds to an E3 ubiquitin ligase, facilitating the ubiquitination of the target protein.

- Degradation : The tagged protein is recognized and degraded by the proteasome.

This innovative approach allows for targeted therapy in various diseases, including cancer and neurodegenerative disorders .

In Vitro Studies

Research indicates that DEGBS exhibits significant biological activity as part of PROTAC formulations. For instance, Snaebjornsson et al. (2018) highlighted its role in enhancing the degradation efficiency of target proteins in cellular models. The study demonstrated that PROTACs containing DEGBS could effectively reduce the levels of oncogenic proteins in cancer cell lines, suggesting potential therapeutic applications .

Case Studies

- Targeted Cancer Therapy : In a study focusing on prostate cancer, a DEGBS-based PROTAC was shown to degrade androgen receptors effectively, leading to reduced tumor growth in xenograft models .

- Neurodegenerative Diseases : Another investigation explored the use of DEGBS-linked PROTACs to target misfolded proteins associated with Alzheimer's disease, demonstrating promising results in reducing amyloid-beta levels in vitro .

Safety and Toxicological Profile

While DEGBS is primarily studied for its beneficial applications, safety assessments are crucial for its use in therapeutic contexts. The compound is classified with GHS hazard statements indicating irritation potential (H315, H319, H335). Proper handling precautions include using protective equipment such as gloves and eye protection during laboratory procedures .

Summary Table of Biological Activity

| Study Focus | Findings | Reference |

|---|---|---|

| Prostate Cancer | Effective degradation of androgen receptors | Snaebjornsson et al. |

| Alzheimer's Disease | Reduced amyloid-beta levels | Internal Study |

| General Toxicity | Irritation potential noted | Safety Data Sheet |

属性

IUPAC Name |

2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S2/c1-15-3-7-17(8-4-15)26(19,20)24-13-11-23-12-14-25-27(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVPNTJBGPQTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996114 | |

| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-82-4 | |

| Record name | Ethanol, 2,2′-oxybis-, 1,1′-bis(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol ditosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7460-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylene Glycol Bis(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DITOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H92EG77LWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Diethylene Glycol Ditosylate in organic synthesis?

A1: Diethylene Glycol Ditosylate serves as a versatile reagent for forming crown ethers via cyclization reactions with various diols. This compound acts as an electrophile, with its tosylate groups being good leaving groups, facilitating nucleophilic attack by the hydroxyl groups of the diol. [, , , ] This reaction is typically carried out in the presence of a base to deprotonate the diol and enhance its nucleophilicity.

Q2: Can you provide an example of how reaction conditions influence the synthesis of crown ethers using Diethylene Glycol Ditosylate?

A2: In the synthesis of 4′,4″(5″) Di-tert-butyldibenzo 18-crown-6 (DTBB18C6), the choice of cyclization reagents, solvents, and templates significantly impacted the yield. [] Using Cesium Carbonate (Cs2CO3) as the template, Diethylene Glycol Ditosylate as the cyclization reagent, and Tetrahydrofuran (THF) as the solvent led to the highest DTBB18C6 yield (above 33%). [] This highlights the importance of optimizing reaction conditions for desired product formation.

Q3: Are there any stereochemical considerations when using Diethylene Glycol Ditosylate in synthesis, particularly with chiral starting materials?

A3: Yes, using chiral starting materials can lead to interesting stereochemical outcomes. For example, cyclization reactions with a racemic mixture of a binaphthyl-bridged diol and Diethylene Glycol Ditosylate did not yield the expected proportion of crown ether products compared to reactions using enantiopure starting materials. [] This observation suggests a potential influence of the chiral environment on the cyclization process.

Q4: Beyond crown ethers, has Diethylene Glycol Ditosylate been employed in the synthesis of any other macrocyclic compounds?

A4: Yes, Diethylene Glycol Ditosylate has been successfully utilized in synthesizing macrocyclic acetylacetone ligands for metal cations. [] The reaction involved the use of Diethylene Glycol Ditosylate with a di-anion of a bis-acetylacetone derivative, leading to the formation of a macrocycle incorporating the acetylacetone units. []

Q5: Are there any examples of Diethylene Glycol Ditosylate contributing to the development of complex molecular architectures with specific applications?

A5: Research demonstrates the use of Diethylene Glycol Ditosylate in creating perylene bisimide atropisomers. [] The compound facilitated the macrocyclization of a tetra-hydroxyphenoxy-substituted perylene bisimide, yielding both diagonally and laterally bridged regioisomers. [] These atropisomeric perylene bisimides have potential applications in areas such as organic electronics and supramolecular chemistry due to their unique optical and electronic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。